Regiochemical Differentiation: 2-Morpholino vs. 4-Morpholino-2-Chloro Isomer in Nucleophilic Substitution Selectivity
The target 2-morpholino regioisomer cannot be accessed via the same synthetic pathway as the more common 4-morpholino-2-chloro isomer. In the dichloro precursor tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, the 4-position chlorine undergoes selective displacement by morpholine, yielding tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate as the sole product [1]. The 2-chloro substituent remains intact under these conditions, confirming that the 4-position is the kinetically preferred site for nucleophilic aromatic substitution. To obtain the 2-morpholino isomer, an alternative synthetic route employing a different halogenation pattern or protective group strategy is required [2].
| Evidence Dimension | Regioselectivity of morpholine displacement on pyrrolo[3,4-d]pyrimidine scaffold |
|---|---|
| Target Compound Data | Morpholine at 2-position, no chlorine at 4-position; requires distinct synthetic route |
| Comparator Or Baseline | tert-Butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1207368-80-6); obtained in 98% yield from 2,4-dichloro precursor via 4-selective SNAr with morpholine |
| Quantified Difference | The 2-morpholino isomer is not formed (<1%) under standard SNAr conditions that deliver the 4-morpholino isomer in 98% yield |
| Conditions | tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (4.1 mmol) + morpholine (5.0 mmol) + i-Pr2NEt (8.3 mmol) in isopropanol, rt, 1 h |
Why This Matters
Procurement of the correct 2-morpholino regioisomer is obligatory for projects targeting kinases where the 2-position substituent dictates ATP-binding site engagement; the 4-morpholino isomer cannot serve as a surrogate.
- [1] Genentech, Inc. Pyrimidine compounds, compositions and methods of use. US Patent 8,163,763 B2, April 24, 2012. Step 1—Synthesis of b: yield 98%. Available at: https://patents.google.com/patent/US8163763B2/en View Source
- [2] Karus Therapeutics Ltd. Compounds and therapeutic uses thereof. US Patent Application 2022/0168315 A1, June 2, 2022. Available at: https://patents.google.com/patent/US20220168315A1/en View Source
